5,6-Dimethoxypyrimidin-4-amine
Overview
Description
5,6-Dimethoxypyrimidin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Evaluation
- 5,6-Dimethoxypyrimidin-4-amine is used in the synthesis of various chemical compounds. For instance, it has been employed in the creation of s-triazines derived with quinolines, which were later evaluated for important biological properties (Parikh & Vyas, 2012).
Supramolecular Chemistry
- In the field of supramolecular chemistry, this compound plays a role in the formation of co-crystals, which are important for understanding molecular interactions. A study explored its interaction with other molecules, contributing to the development of hydrogen-bonded motifs and supramolecular chains (Ebenezer & Muthiah, 2010).
Antimicrobial Research
- This compound has been used in the synthesis of new thiourea derivatives bearing benzenesulfonamide moiety. These derivatives have shown promising results in antimicrobial assays, particularly against Mycobacterium tuberculosis (Ghorab et al., 2017).
Fluorescent Labeling in Biochemistry
- In biochemistry, this compound has been utilized in developing oligodeoxynucleotides for site-specific fluorescent labeling of DNA-interacting proteins. This application is crucial for studying protein-DNA interactions and understanding cellular mechanisms (Gatanaga et al., 2016).
Antitumor and Anticancer Research
- The compound has also been incorporated into the design of novel cyclopenta[d]pyrimidines, which have shown significant microtubule depolymerizing effects and potential as anticancer agents. Their conformational shape impacts their potency, demonstrating the compound's relevance in drug design (Xiang et al., 2020).
Crystallography and Material Science
- In crystallography, the structure of this compound has been extensively studied to understand its crystalline form, which has implications for material science and drug design (Fábry, 2016).
Agricultural Chemistry
- The compound is also significant in agricultural chemistry, particularly in the synthesis of herbicides. Its derivatives have been used as active ingredients in herbicides for oilseed rape, demonstrating its utility in crop protection (Yang & Lu, 2010).
Antifungal Research
- In antifungal research, derivatives of this compound have been synthesized and tested for their efficacy against various fungi, showing potential as antifungal agents (Jafar et al., 2017).
Nucleotide Synthesis for Biomedical Research
- It has been used in the synthesis of new liquid phase carriers for oligonucleotide synthesis, which is crucial for biomedical research and drug development (Wörl & Köster, 1999).
High-Throughput Drug Screening
- Finally, this compound is involved in the development of high-throughput synthesis and screening techniques for drug discovery, especially in the search for dihydrofolate reductase inhibitors (Wyss et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 4-Amino-5,6-dimethoxypyrimidine are currently unknown. This compound is a derivative of pyrimidine, a fundamental structure in many biological molecules, suggesting potential interactions with a variety of biological targets .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon . This suggests that 4-Amino-5,6-dimethoxypyrimidine might interact with its targets through similar mechanisms .
Biochemical Pathways
Given the compound’s structural similarity to pyrimidine, it may potentially interact with pathways involving pyrimidine metabolism .
Pharmacokinetics
The compound is also reported to be very soluble, which could enhance its bioavailability .
Biochemical Analysis
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of solid polymer electrolytes, suggesting that it may have stability and long-term effects relevant to this application .
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
5,6-dimethoxypyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYHDGNNFIOYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198230 | |
Record name | 5,6-Dimethoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-45-1 | |
Record name | 4-Amino-5,6-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethoxypyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethoxypyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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